molecular formula C17H13F3N2O3S B2971660 2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate CAS No. 691891-12-0

2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate

Cat. No.: B2971660
CAS No.: 691891-12-0
M. Wt: 382.36
InChI Key: OAWHGVCVCWAIFL-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-{[(1-phenyl-1H-imidazol-2-yl)sulfanyl]methyl}ethyl 2-furoate: is a complex organic compound characterized by its trifluoromethyl group, phenyl group, imidazole ring, and furoate ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of phenylamine with glyoxal and ammonium acetate to form the imidazole ring

Industrial Production Methods

In an industrial setting, the synthesis process is optimized for scalability and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.

  • Reduction: : The trifluoromethyl group can be reduced to a trifluoromethane derivative.

  • Substitution: : The sulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles like sodium thiosulfate (Na2S2O3) can be employed for substitution reactions.

Major Products Formed

  • Oxidation: : Imidazolone derivatives.

  • Reduction: : Trifluoromethane derivatives.

  • Substitution: : Sulfanyl-substituted derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Investigated for its potential biological activity, such as antimicrobial properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the imidazole ring can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's stability and bioactivity.

Comparison with Similar Compounds

This compound is unique due to its trifluoromethyl group and the combination of imidazole and furoate moieties. Similar compounds include:

  • 1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propan-2-yl acetate

  • 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine

Properties

IUPAC Name

[1,1,1-trifluoro-3-(1-phenylimidazol-2-yl)sulfanylpropan-2-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)14(25-15(23)13-7-4-10-24-13)11-26-16-21-8-9-22(16)12-5-2-1-3-6-12/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWHGVCVCWAIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2SCC(C(F)(F)F)OC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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